molecular formula C11H12N4O B4562294 2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4562294
M. Wt: 216.24 g/mol
InChI Key: WSVLDWNROGRKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines

Scientific Research Applications

2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-10-13-11-12-8-4-3-5-9(16)7(8)6-15(11)14-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLDWNROGRKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C3C(=NC2=N1)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.